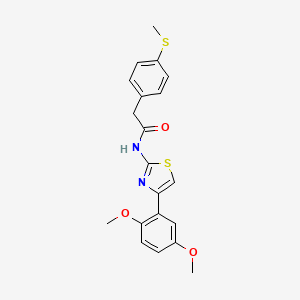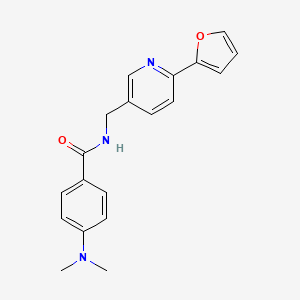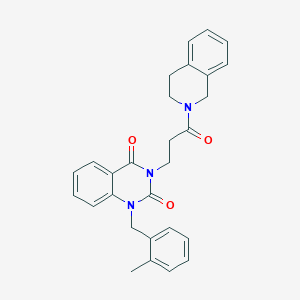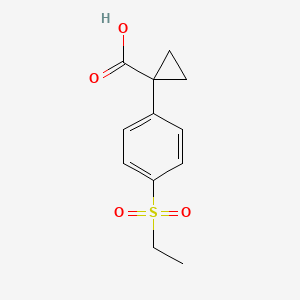
N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide (CHM-1) is a small molecule inhibitor that has shown potential in the treatment of cancer. It is a member of the oxalamide family of compounds, which are known to inhibit the activity of a variety of enzymes. CHM-1 has been shown to have a potent inhibitory effect on the activity of DNA topoisomerase IIα, an enzyme that is essential for the replication and transcription of DNA.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Chemical Synthesis : A study detailed the synthesis of a series of compounds involving 4-methylpiperazin-1-yl) as a functional group, highlighting methodologies that could be applicable to synthesizing related compounds like N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide (Kohara et al., 2002).
- Crystal Structure Analysis : Another study presented the crystal structure of a closely related compound, which could offer insights into the molecular configuration and interaction potential of this compound (Ozbey et al., 2001).
Drug Design and Optimization
- Reversible Kinase Inhibitors : Research on the structural optimization of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives as reversible kinase inhibitors for cancer treatment showcases the potential pharmaceutical applications of compounds with 4-methylpiperazin-1-yl groups (Yang et al., 2012).
Receptor Targeting for Therapeutic Purposes
- Antiprotozoal Compounds : A study on N-methylpiperazinyl derivatives of bicyclic antiprotozoal compounds demonstrates the therapeutic potential of targeting specific biological receptors, which might be relevant for derivatives of this compound in treating infections (Faist et al., 2012).
Neurological Applications
- Microglia Imaging : The development of [11C]CPPC as a PET radiotracer targeting CSF1R, a microglia-specific marker, indicates the usefulness of 4-methylpiperazin-1-yl groups in designing agents for imaging neuroinflammation, potentially applicable to related compounds (Horti et al., 2019).
Propriétés
IUPAC Name |
N-cycloheptyl-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c1-17-8-10-18(11-9-17)16-14(20)13(19)15-12-6-4-2-3-5-7-12/h12H,2-11H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINKUCWYUQXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)

![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)

![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)
